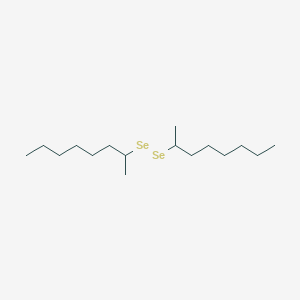
Di(octan-2-yl)diselane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di(octan-2-yl)diselane is an organoselenium compound characterized by the presence of two selenium atoms bonded to octan-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di(octan-2-yl)diselane typically involves the reaction of octan-2-yl halides with sodium diselenide. The reaction is carried out under an inert atmosphere to prevent oxidation of the selenium atoms. The general reaction scheme is as follows:
2RCH2CH2Br+Na2Se2→(RCH2CH2)2Se2+2NaBr
where ( R ) represents the octan-2-yl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation or chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
Di(octan-2-yl)diselane undergoes various chemical reactions, including:
Oxidation: The selenium atoms in this compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction of this compound can yield selenides.
Substitution: The octan-2-yl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride
Properties
CAS No. |
113925-07-8 |
|---|---|
Molecular Formula |
C16H34Se2 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-(octan-2-yldiselanyl)octane |
InChI |
InChI=1S/C16H34Se2/c1-5-7-9-11-13-15(3)17-18-16(4)14-12-10-8-6-2/h15-16H,5-14H2,1-4H3 |
InChI Key |
CZLVOXWBOYHEQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)[Se][Se]C(C)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


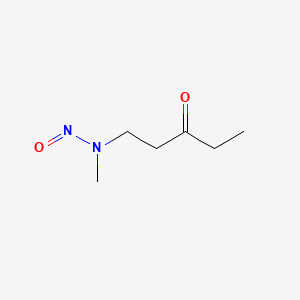
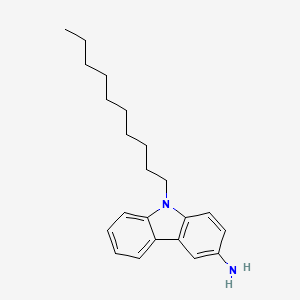
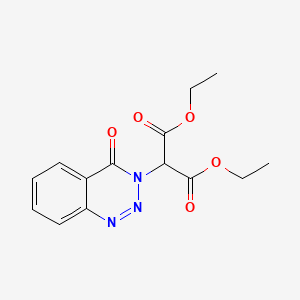
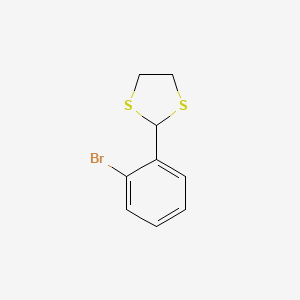
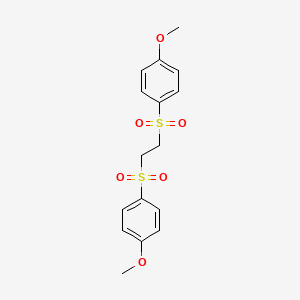
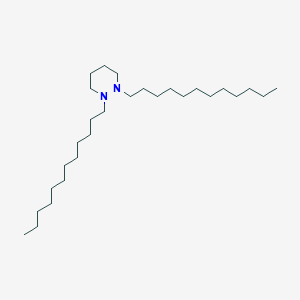
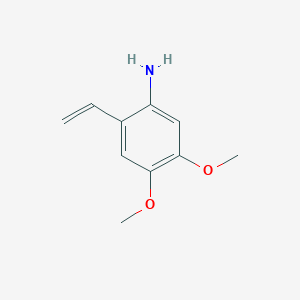
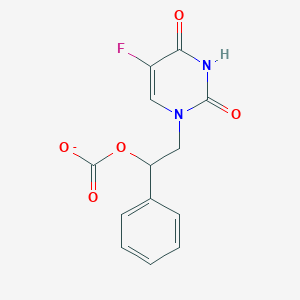
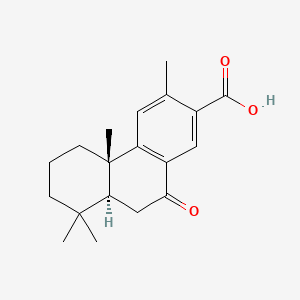
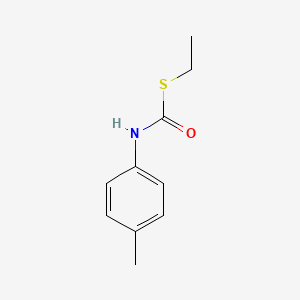
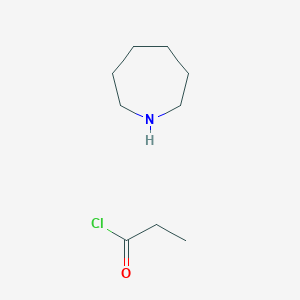
![N-methyl-N-[3-[methyl(nitro)amino]propyl]nitramide](/img/structure/B14302410.png)
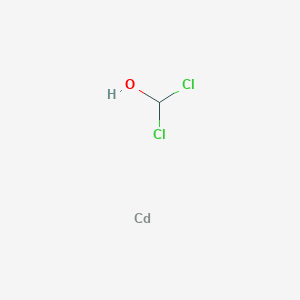
![Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302425.png)
